2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate is an organic compound that features a piperazine ring substituted with a fluorophenyl group and an ester linkage to a phenylbutanoate moiety
Mechanism of Action
Target of Action
The primary targets of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . The compound is more selective to ENT2 than to ENT1 . The inhibitory effect of the compound is irreversible and non-competitive .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function . This can lead to downstream effects such as changes in cell signaling and potentially cell death .
Pharmacokinetics
Similar compounds have shown acceptable pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of nucleotide synthesis and regulation of adenosine function . This can lead to changes in cell signaling and potentially cell death .
Action Environment
Similar compounds have shown that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .
Biochemical Analysis
Cellular Effects
Similar compounds have been shown to inhibit ENTs, which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to inhibit ENTs in an irreversible and non-competitive manner, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate typically involves the following steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-fluoroaniline with ethylene glycol to form 2-(2-fluorophenyl)piperazine. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
-
Esterification: : The piperazine intermediate is then reacted with 2-oxoethyl 2-phenylbutanoate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic aromatic substitution.
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Alcohol derivatives from the reduction of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Chlorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate
- 2-[4-(2-Bromophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate
- 2-[4-(2-Methylphenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate
Uniqueness
The presence of the fluorophenyl group in 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate imparts unique electronic properties that enhance its binding affinity and selectivity for certain biological targets compared to its analogs. This makes it a valuable compound for further pharmacological studies and potential therapeutic applications.
Properties
IUPAC Name |
[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-2-18(17-8-4-3-5-9-17)22(27)28-16-21(26)25-14-12-24(13-15-25)20-11-7-6-10-19(20)23/h3-11,18H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQSZFHCXDLXBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.